molecular formula C26H31N3O B117503 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- CAS No. 143759-58-4

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-

Cat. No.: B117503
CAS No.: 143759-58-4
M. Wt: 401.5 g/mol
InChI Key: JPMXKXYHYAKGCD-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is an organic compound with the chemical formula C21H25N2O. It is a white crystalline solid at room temperature and is known for its pharmacological activities, including sedative, anxiolytic, and anti-psychotic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its sedative and anxiolytic effects . The compound may also interact with GABA receptors, enhancing inhibitory neurotransmission .

Comparison with Similar Compounds

Properties

IUPAC Name

1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMXKXYHYAKGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932009
Record name 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143759-58-4
Record name 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143759584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.08 g (0.01 mol) of 1-(diphenylmethyl)-4-(2,3-epoxypropyl)piperazine and 0.93 g (0.01 mol) of aniline were refluxed with heating together with 200 ml of DMF for 21 hours in the presence of a catalytic amount of an alkali such as potassium carbonate. DMF was distilled off under reduced pressure, and a residue was extracted with ethyl acetate. After washing with water and drying, the ethyl acetate was distilled off under reduced pressure to obtain 4 g of a crude subject compound of a viscous liquid. The obtained compound was refined by flush chromatography and fractional thin-layer chromatography by using solvent mixtures of ethyl acetate--methanol and methylene chloride--methanol respectively to obtain 2 g of the subject compound as yellow crystals.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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